BenchChemオンラインストアへようこそ!

3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide

P-glycoprotein inhibition multidrug resistance calcein-AM uptake assay

3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide (also cataloged as N-([1,1′-biphenyl]-4-yl)-3,4,5-trimethoxybenzamide, CAS 95137-66-9) is a synthetic small-molecule benzanilide derivative belonging to the galloyl benzamide class of multidrug resistance (MDR) transporter modulators. The compound features a 3,4,5-trimethoxyphenyl ring A linked via an amide bond to a 4-biphenyl ring B.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
Cat. No. B10813286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C22H21NO4/c1-25-19-13-17(14-20(26-2)21(19)27-3)22(24)23-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,23,24)
InChIKeyAZALVVLJPJSRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide: Chemical Identity and Supplier-Agnostic Procurement Overview


3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide (also cataloged as N-([1,1′-biphenyl]-4-yl)-3,4,5-trimethoxybenzamide, CAS 95137-66-9) is a synthetic small-molecule benzanilide derivative belonging to the galloyl benzamide class of multidrug resistance (MDR) transporter modulators [1]. The compound features a 3,4,5-trimethoxyphenyl ring A linked via an amide bond to a 4-biphenyl ring B. It has been characterized primarily as a selective inhibitor of the ATP-binding cassette transporter ABCB1 (P-glycoprotein, P-gp), with negligible activity against the related transporter ABCC1 (MRP1) [1]. Its molecular formula is C₂₂H₂₁NO₄ with a molecular weight of 363.4 g/mol .

Why Generic 3,4,5-Trimethoxybenzamides Cannot Substitute for the Biphenyl Analog in P-gp Modulation Studies


Within the 3,4,5-trimethoxybenzamide chemotype, minor structural variations on the anilide ring B profoundly alter transporter selectivity and inhibitory potency. The target compound (designated 10b in Pellicani et al. 2012) demonstrates a clean selectivity profile—potent P-gp inhibition with no detectable MRP1 activity—while close analogs such as the unsubstituted phenyl derivative (10a) show up to 14-fold weaker P-gp inhibition, and the 2-nitro congener (10e) entirely inverts selectivity toward MRP1 [1]. This steep structure-activity relationship (SAR) means that even single-atom or single-substituent changes can shift a compound from a selective P-gp inhibitor to a dual or MRP1-selective modulator, rendering generic substitution scientifically unsound for reproducible transporter studies [1].

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide Against Closest Structural Analogs


P-gp Inhibitory Potency: 14.3-Fold Improvement Over the Unsubstituted Phenyl Analog

In the calcein-AM uptake assay using MDCK-MDR1 cells overexpressing human P-gp, the target compound (10b, R = Ph) inhibited P-gp-mediated efflux with an IC₅₀ of 1.4 μM. By contrast, the unsubstituted phenyl analog (10a, R = H) showed an IC₅₀ of 20.0 μM under identical conditions, representing a 14.3-fold loss in potency upon removal of the terminal phenyl ring [1]. This head-to-head comparison within the same experimental system establishes that the biphenyl motif is critical for achieving low-micromolar P-gp inhibition.

P-glycoprotein inhibition multidrug resistance calcein-AM uptake assay

Transporter Selectivity: Clean P-gp Inhibition Contrasted with the Nitro Analog's MRP1-Selective Profile

The target compound (10b) exhibits absolute selectivity for P-gp over MRP1: it shows no measurable MRP1 inhibition (IC₅₀ > 100 μM) while potently inhibiting P-gp (IC₅₀ = 1.4 μM). In stark contrast, the 2-nitro-substituted analog (10e, R = NO₂) is the only compound in the first subset that inhibits MRP1 (IC₅₀ = 80 μM) while being completely inactive against P-gp (IC₅₀ > 100 μM) [1]. This complete inversion of transporter selectivity—driven solely by the identity of the R substituent on ring B—demonstrates that the biphenyl derivative provides a uniquely clean pharmacological tool for isolating P-gp-mediated effects without confounding MRP1 activity.

transporter selectivity MRP1 ABCC1 MDR reversal

SAR Determined Potency Cliff Between the Biphenyl Derivative and the 4′-Bromo-Substituted Second-Subset Analog

Further SAR exploration in the same study introduced a 2-nitro group on ring B to generate a second subset of analogs. The 4′-bromo-substituted derivative (11a) showed markedly weaker P-gp inhibition (IC₅₀ values in the range of 17.3–24.3 μM depending on the exact congener) compared with the most potent second-subset compounds, which achieved submicromolar IC₅₀ values (e.g., 11c IC₅₀ = 0.57–0.6 μM) [1]. While this is a cross-subset comparison, it reinforces the finding that a 4-biphenyl substitution (as in 10b) provides a potency advantage that is lost with simple halogen or methoxy substitutions unless accompanied by an additional 2-nitro group.

structure-activity relationship halogen substitution P-gp modulator optimization

Selectivity Principle Validated Across an Independent Series of Structurally Simplified Trimethoxy Benzamides

A follow-up study by Stefanachi et al. (Chem. Biol. Drug Des. 2016) investigated structurally simplified trimethoxy benzamides (compounds 5–17) and demonstrated that P-gp inhibitory activity correlates with molecular flatness, as assessed by NMR and DFT studies [1]. Although the target compound (10b) was not directly tested in this study, the class-level finding that flat, conjugated biaryl systems favor P-gp binding provides a mechanistic rationale for why the biphenyl analog outperforms non-planar or mono-phenyl analogs. This independent corroboration strengthens the evidence that the biphenyl substitution pattern is not merely a serendipitous finding but reflects a fundamental molecular recognition principle.

molecular flatness P-gp selectivity drug design DFT studies

Evidence-Backed Application Scenarios for Procuring 3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide


Selective Pharmacological Knockdown of P-gp-Mediated Efflux in MDR1-Overexpressing Cell Models

Researchers studying P-gp-mediated drug resistance in cancer can use compound 10b (IC₅₀ = 1.4 μM) to selectively block P-gp without confounding MRP1 inhibition (IC₅₀ > 100 μM), enabling clean assignment of efflux phenotypes to the ABCB1 transporter. This is in direct contrast to the nitro analog 10e, which selectively targets MRP1 but spares P-gp, making the biphenyl derivative the appropriate choice for P-gp-focused chemosensitization experiments [1].

Calibration Standard for P-gp Activity Assays Using Fluorescent Probe Substrates

The well-characterized IC₅₀ of 1.4 μM in the calcein-AM uptake assay, established in MDCK-MDR1 cells with defined incubation conditions (30 min, 37 °C), makes this compound suitable as a reference inhibitor for calibrating high-throughput screening platforms designed to identify novel P-gp modulators. The 14.3-fold activity gap relative to the unsubstituted analog 10a provides a wide dynamic range for assay validation [1].

SAR Tool Compound for Probing the Role of Biphenyl Conjugation in Transporter Binding

Medicinal chemists optimizing P-gp inhibitors can use the target compound as a key SAR probe to evaluate the contribution of extended aromatic conjugation to transporter binding. The class-level finding that molecular flatness correlates with P-gp inhibition across structurally simplified analogs supports the use of this biphenyl derivative as a reference point for designing planar, conjugated inhibitor scaffolds [2].

Negative Control Exclusion for MRP1-Mediated Transport Studies

Because the target compound exhibits no measurable MRP1 inhibition (>100 μM), it can serve as a negative control in experiments designed to identify or characterize MRP1-selective modulators. Its clean P-gp selectivity ensures that any observed reversal of MRP1-mediated resistance in co-treated samples can be confidently attributed to the test compound rather than to off-target P-gp effects [1].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.